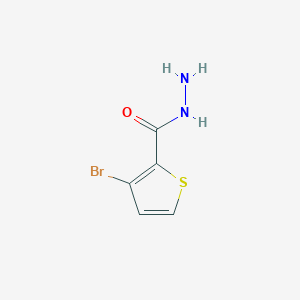
3-Bromothiophene-2-carbohydrazide
Vue d'ensemble
Description
3-Bromothiophene-2-carbohydrazide (3-BTCH) is an organic compound that has been studied for its potential in a wide range of scientific and medical applications. The molecule is composed of a bromothiophene ring connected to a carbohydrazide group, and it has been studied for its potential as an anti-bacterial, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in treating neurological disorders.
Applications De Recherche Scientifique
Photoaffinity Labeling in Structural Biology
Photoaffinity labeling (PAL) is a technique utilized in structural biology to study the interactions between biomolecules and potential drug targets. This method involves photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, highlighting its application in investigating biological membranes, replicative and transcriptional complexes, and carbohydrate-binding proteins. The use of such photoreactive probes can be indirectly related to the study of compounds like 3-Bromothiophene-2-carbohydrazide, especially in the context of understanding their interaction with biological targets (Vodovozova, 2007).
Electrochemical Biosensors for Clinical and Pharmaceutical Applications
Electrochemical biosensors based on enzyme inhibition are critical for monitoring various drugs and potentially for compounds like 3-Bromothiophene-2-carbohydrazide. These biosensors are used for detecting drugs that serve as enzyme inhibitors, which are important in treating diseases like gout, diabetes, AIDS, and Alzheimer's. The development and application of these biosensors emphasize the importance of understanding the interactions between chemical compounds and biological systems for therapeutic purposes (El Harrad et al., 2018).
Brominated Flame Retardants: Environmental Impact
Research on polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs) highlights the environmental and health implications of brominated compounds. Studies focusing on the exposure pathways, levels, and toxicity of these compounds provide a framework for understanding the potential environmental behavior and impact of structurally related brominated compounds, such as 3-Bromothiophene-2-carbohydrazide. This research underscores the importance of evaluating the ecological risks and biodegradability of brominated chemicals (Wu et al., 2020).
Biologically Produced Diols: Downstream Processing
The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol sheds light on the challenges and techniques involved in the recovery and purification of diols from fermentation broth. While not directly related to 3-Bromothiophene-2-carbohydrazide, understanding the methods for separating and purifying these compounds can provide insights into potential industrial and research applications of related chemicals (Xiu & Zeng, 2008).
Propriétés
IUPAC Name |
3-bromothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQNKHYKMPUEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiophene-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



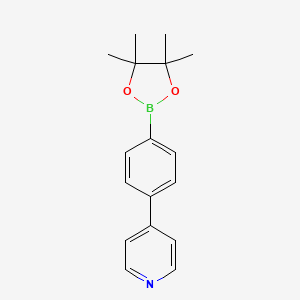
![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)
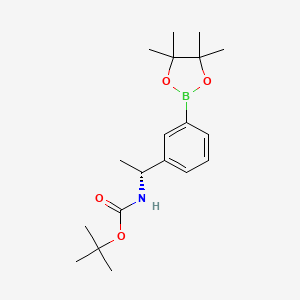
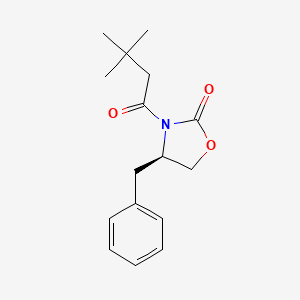
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)
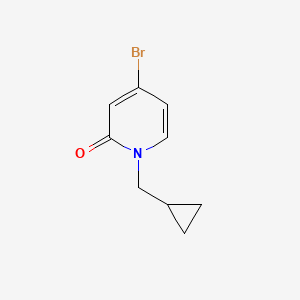

![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)
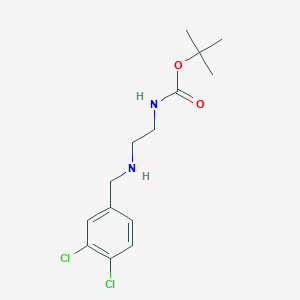
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
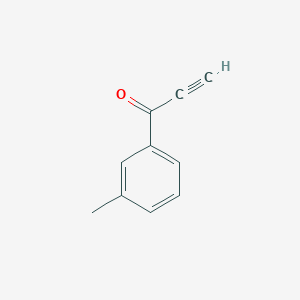
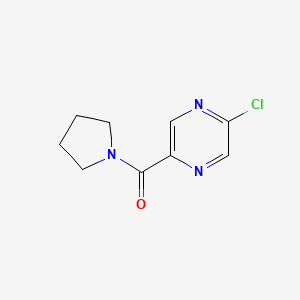
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)